molecular formula C12H24Ti B14656136 Cyclohexane;titanium CAS No. 52462-43-8

Cyclohexane;titanium

Cat. No.: B14656136
CAS No.: 52462-43-8
M. Wt: 216.19 g/mol
InChI Key: BRMKJGCZCHZRRX-UHFFFAOYSA-N
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Description

Cyclohexane;titanium is a compound that combines the properties of cyclohexane, a cycloalkane with the molecular formula C₆H₁₂, and titanium, a transition metal known for its strength and resistance to corrosion. Cyclohexane is a colorless, flammable liquid with a distinctive detergent-like odor, and it is primarily used in the industrial production of adipic acid and caprolactam, which are precursors to nylon . Titanium, on the other hand, is widely used in various industries due to its high strength-to-weight ratio and excellent corrosion resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cyclohexane;titanium compounds typically involves the reaction of cyclohexane with titanium-based catalysts. One common method is the oxidation of cyclohexane using titanium silicalite (TS-1) as a catalyst. This process involves the selective oxidation of cyclohexanol to cyclohexanone inside the porous system of TS-1 . The reaction conditions often include the use of molecular oxygen or hydrogen peroxide as oxidants, with the reaction being carried out at elevated temperatures and pressures to achieve high conversion rates.

Industrial Production Methods

On an industrial scale, cyclohexane is produced by the hydrogenation of benzene in the presence of a Raney nickel catalyst . The production of titanium-based catalysts, such as TS-1, involves the hydrothermal synthesis of titanium silicalite using tetraethyl orthosilicate (TEOS) and titanium butoxide (TBOT) in the presence of a templating agent like tetrapropylammonium hydroxide (TPAOH) .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane;titanium compounds undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidants: Molecular oxygen (O₂), hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Titanium silicalite (TS-1), Raney nickel

Major Products

Scientific Research Applications

It appears you're asking about the applications of cyclohexane and titanium dioxide (TiO2) in photocatalysis, and titanium alloys in biomedical engineering. Here's a breakdown of their applications:

Cyclohexane and Titanium Dioxide (TiO2) in Photocatalysis

Cyclohexane can be degraded via photocatalysis using titanium dioxide (TiO2) . In this process, titanium dioxide photocatalysts can oxidize gaseous cyclohexane . Research indicates that titania-based photocatalysts can achieve a high degradation efficiency of cyclohexane within 6 hours .

Photocatalytic Oxidation of Cyclohexane:

  • The photo-oxidation of cyclohexane on titanium dioxide has been studied, with research focusing on competitive adsorption and its effects on product formation and selectivity .
  • The ideal solvent for the photo-oxidation of cyclohexane minimizes the adsorption of desired products on titanium .
  • Cyclohexane photocatalytic oxidation with 18O2 over anatase TiO2 can be analyzed by in situ attenuated total reflection Fourier transform infrared (ATR-FTIR) .

Reaction Products:

  • Photocatalytic oxidation of cyclohexane can yield cyclohexanone .
  • Selective oxofunctionalization of cyclohexene over titanium dioxide photocatalysts results in products such as 2-cyclohexen-1-ol (C6H9OH) and 2-cyclohexen-1-one (C6H8O) .
  • 1,2-epoxycyclohexane (C6H10O) can also be produced when adsorbed C6H9OO- reacts with adsorbed C6H10 molecules .

Factors Affecting Photocatalysis:

  • Iron-doped titanium dioxide photocatalysts can lead to the epoxidation of adsorbed cyclohexene molecules, reducing the formation of C6H9OO- and, subsequently, C6H9OH and C6H8O .
  • The degradation rate of cyclohexane is faster in the presence of WO3-TiO2 photocatalysts calcined at higher temperatures .
  • LED illumination can be successfully used in the photocatalytical degradation of cyclohexane .

Titanium Alloys in Biomedical Applications

Titanium alloys are frequently used in biomedical engineering due to their machinability, mechanical strength, biocompatibility, and corrosion resistance .

Common Biomedical Titanium Alloys and Their Applications :

Alloy NamePhaseArea of Application
CP-Ti (Grade 1)αDental (uncommon)
CP-Ti (Grade 2)αDental, Joint replacement
CP-Ti (Grade 3)αDental
CP-Ti (Grade 4)αJoint replacement
Ti-6Al-4V (Grade 5)α-βJoint replacement, trauma, dental, spinal, etc.
Ti-6Al-4V ELI (Grade 23)α-βJoint replacement, trauma, cardiovascular, dental, spinal, etc.
Ti-6Al-7Nbα-βJoint replacement and dental
Ti-5Al-2.5Fe (Grade 9)α-βDental
NiTi (Nitinol)Cardiovascular, dental, joint replacement

Specific Applications :

CategoryUsesAlloys
Dental implantsBraces, bridges, abutments, orthodontics, fixation devicesβ-titanium, pure titanium, Ti-6Al-4V, Nitinol
Orthopedic implantsJoint components (stems, cups, …), meshes, bone substitutes, fixation devicesTi-6Al-4V, Ti-6Al-7Nb, Ti-15Mo, Ti-13Nb-13Zr, pure titanium, Nitinol
Trauma devicesPlates, screws, rods, nailsTi-6Al-4V, Ti-6Al-7Nb, and pure titanium
Spinal implantsCages, discs, fixation devicesTi-6Al-4V, pure titanium
Cardiovascular devicesHeart valves, catheters, guidewires, clips, stents, implantable defibrillators, ventricular assist devicesNitinol, Ti-6Al-4V, Ti-6Al-7Nb, Ti-15Mo, pure titanium
Soft tissue implantsFixation devices, hernia meshes, breast reconstruction meshesTi-6Al-4V, Ti-6Al-7Nb, pure titanium

Joint Replacements:

  • Titanium's properties make it suitable for joint replacements, allowing for implants that integrate with bone .
  • It is used in shoulder, elbow, wrist, hip, knee, and ankle implants .
  • Titanium is not used as an articulating component in joints due to its wear and tribo-corrosion limitations .

Mechanism of Action

The mechanism of action of cyclohexane;titanium compounds involves the activation of molecular oxygen or hydrogen peroxide by the titanium catalyst, leading to the formation of reactive oxygen species (ROS). These ROS then oxidize the cyclohexane to form cyclohexanone and cyclohexanol. The titanium catalyst facilitates the transfer of electrons and protons, enhancing the efficiency and selectivity of the oxidation process .

Comparison with Similar Compounds

Cyclohexane;titanium compounds can be compared with other similar compounds, such as:

The uniqueness of this compound compounds lies in their ability to combine the properties of both cyclohexane and titanium, resulting in enhanced catalytic activity and selectivity in various chemical reactions.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural and electronic interactions between cyclohexane and titanium-based catalysts?

  • Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to analyze titanium oxidation states and cyclohexane adsorption behavior. Pair this with density functional theory (DFT) calculations to model electronic interactions . For structural characterization, employ Raman spectroscopy to detect vibrational modes of cyclohexane adsorbed on titanium surfaces. Experimental protocols should include controlled inert-atmosphere setups to prevent oxidation of titanium during analysis .

Q. How can researchers ensure reproducibility in cyclohexane combustion experiments under varying oxygen concentrations?

  • Methodological Answer : Utilize jet-stirred reactors (JSRs) or shock tubes to maintain precise control over temperature (500–1200 K) and pressure (1–10 atm). Monitor intermediate species (e.g., benzene, cyclohexene) via gas chromatography-mass spectrometry (GC-MS) and compare results with kinetic models (e.g., JetSurF 2.0) to validate mechanisms . Document deviations in ignition delay times caused by oxygen fluctuations and adjust equivalence ratios systematically .

Q. What are the key considerations for synthesizing titanium-doped cyclohexane derivatives for catalytic applications?

  • Methodological Answer : Optimize sol-gel or hydrothermal synthesis methods to integrate titanium into cyclohexane-based frameworks. Characterize crystallinity via X-ray diffraction (XRD) and surface area via Brunauer-Emmett-Teller (BET) analysis. Test catalytic efficiency in partial oxidation reactions (e.g., cyclohexane to cyclohexanone) under UV/visible light, using time-resolved FTIR to track intermediate formation .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions between experimental and theoretical data in cyclohexane oxidation pathways?

  • Methodological Answer : Develop a hybrid kinetic model combining high-level ab initio calculations (e.g., CBS-QB3) for rate constants with experimental laminar flame speed data. Address discrepancies in benzene formation pathways by incorporating pressure-dependent reactions (e.g., cyclohexylperoxy radical isomerization) and validating against rapid compression machine (RCM) datasets . Use sensitivity analysis to identify dominant reaction pathways under low-temperature (<800 K) vs. high-temperature (>1000 K) conditions .

Q. What strategies mitigate competing side reactions during photocatalytic cyclohexane oxidation using titanium-based catalysts?

  • Methodological Answer : Modify catalyst surfaces with nitrogen doping (e.g., nitrogen-rich Nb₂O₅-TiO₂ composites) to enhance selectivity for cyclohexanone over CO₂. Monitor hole-electron recombination rates via transient absorption spectroscopy and adjust bandgap energies through calcination in controlled atmospheres (e.g., NH₃ for N-doping) . Use solvent-free conditions to minimize unwanted hydrolysis or radical quenching .

Q. How do conformational changes in cyclohexane influence its reactivity with titanium centers in organometallic complexes?

  • Methodological Answer : Investigate chair vs. boat conformations of cyclohexane using nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations. Correlate steric effects with reaction kinetics in titanium-catalyzed C–H activation. Experimental validation can involve synthesizing Ti-cyclohexane adducts and analyzing bond dissociation energies via calorimetry .

Q. Data Analysis and Interpretation

Q. What statistical approaches are effective in resolving discrepancies between cyclohexane combustion datasets from different experimental setups?

  • Methodological Answer : Apply multivariate regression to harmonize data from shock tubes, RCMs, and JSRs. Normalize ignition delay times using Arrhenius scaling and account for pressure dependencies via Livengood-Wu integrals. Cross-validate with master equation simulations for unimolecular decomposition pathways (e.g., cyclohexane → 1-hexene) .

Q. How can isotopic labeling (e.g., deuterated cyclohexane) clarify mechanistic details in titanium-mediated reactions?

  • Methodological Answer : Synthesize deuterated cyclohexane (C₆D₁₂) to track hydrogen abstraction sites using kinetic isotope effect (KIE) studies. Combine with time-of-flight mass spectrometry (TOF-MS) to identify intermediates. Compare KIE values with DFT-predicted transition states to validate proposed mechanisms .

Q. Experimental Design Challenges

Q. What are the limitations of current kinetic models in predicting cyclohexane pyrolysis products at high pressures (>20 atm)?

  • Methodological Answer : Existing models (e.g., JetSurF 2.0) lack pressure-dependent rate rules for cyclic alkane decomposition. Address this gap by integrating RRKM/master equation calculations for key reactions (e.g., cyclohexane → cyclohexyl + H). Validate against high-pressure flame speed data (>5 atm) and adjust collisional energy transfer parameters .

Q. How can in situ spectroscopic techniques improve understanding of cyclohexane-titanium interfacial dynamics?

  • Methodological Answer : Implement operando diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) to monitor real-time adsorption/desorption of cyclohexane on TiO₂ surfaces. Couple with X-ray absorption near-edge structure (XANES) to track titanium oxidation state changes during catalytic cycles .

Properties

CAS No.

52462-43-8

Molecular Formula

C12H24Ti

Molecular Weight

216.19 g/mol

IUPAC Name

cyclohexane;titanium

InChI

InChI=1S/2C6H12.Ti/c2*1-2-4-6-5-3-1;/h2*1-6H2;

InChI Key

BRMKJGCZCHZRRX-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC1.C1CCCCC1.[Ti]

Origin of Product

United States

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